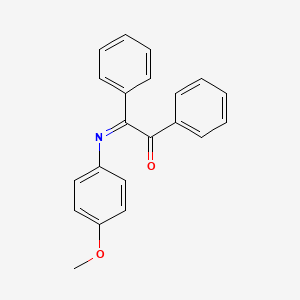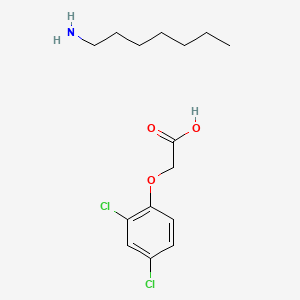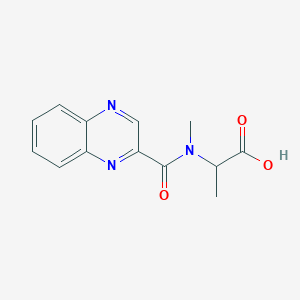![molecular formula C33H24O2 B13744481 4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid is an organic compound with the molecular formula C27H20O2. It is characterized by a benzoic acid moiety substituted with a 4-(1,2,2-triphenylethenyl)phenyl group. This compound is known for its stability and unique structural properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid typically involves the following steps:
Starting Material: The process begins with 2-(4-bromophenyl)-1,1,2-triphenylethene.
Reaction with n-Butyllithium: Under an inert nitrogen atmosphere, 2-(4-bromophenyl)-1,1,2-triphenylethene is dissolved in tetrahydrofuran (THF) and cooled to -78°C. n-Butyllithium is then added slowly.
Carboxylation: After activation, dry ice (solid CO2) is added to the reaction mixture, leading to the formation of the carboxylated product.
Acid Workup: The reaction is quenched with dilute hydrochloric acid, and the product is extracted using ethyl acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the phenyl groups or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, such as fluorescent dyes and light-emitting diodes (LEDs)[][2].
Mecanismo De Acción
The mechanism of action of 4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical processes, potentially affecting cellular functions and signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Carboxyphenyl)-1,2,2-triphenylethene
- 1-(4-Nitrophenyl)-1,2,2-triphenylethylene
- 1-(4-Aminophenyl)-1,2,2-triphenylethene
- 1-Methyl-4-(1,2,2-triphenylethenyl)benzene
- 4-(1,2,2-Triphenylvinyl)benzenesulfonic acid
Uniqueness
4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid stands out due to its unique combination of a benzoic acid moiety with a triphenylethenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C33H24O2 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
4-[4-(1,2,2-triphenylethenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C33H24O2/c34-33(35)30-22-18-25(19-23-30)24-16-20-29(21-17-24)32(28-14-8-3-9-15-28)31(26-10-4-1-5-11-26)27-12-6-2-7-13-27/h1-23H,(H,34,35) |
Clave InChI |
LFQBEJITDAUVCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



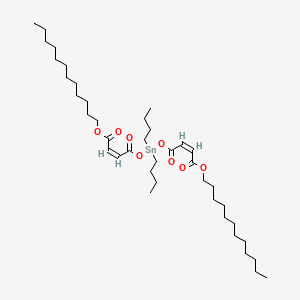

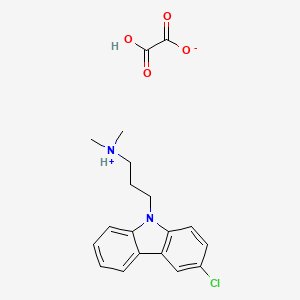
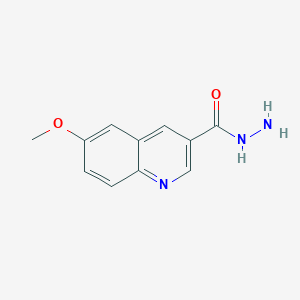
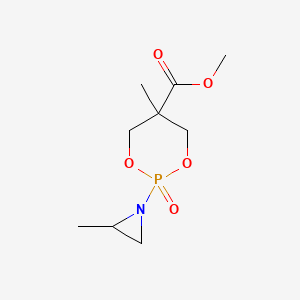
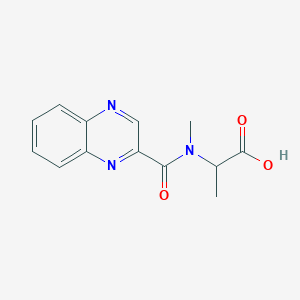
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)

